molecular formula C19H20N2O4 B2572029 N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide CAS No. 954674-83-0

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide

Cat. No. B2572029
M. Wt: 340.379
InChI Key: SOAOCWZRSJSETM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” are not documented in the literature .

Scientific Research Applications

Antimicrobial Screening

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide and its derivatives have been studied for their antimicrobial properties. Research by Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, indicating their potential for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Properties

Another study focused on the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents. These compounds, including 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, showed considerable anticonvulsant activity in tests, suggesting their potential use in treating conditions related to seizures without impairing learning and memory. The involvement of benzodiazepine receptors in their pharmacological properties was highlighted, indicating a significant area of interest for further research (Faizi et al., 2017).

Molecular Interactions and Structure Analysis

Karabulut et al. (2014) provided insights into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through synthesis and characterization. The study evaluated the influence of intermolecular interactions on molecular geometry, contributing to a deeper understanding of the compound's structural characteristics and its potential applications in various fields of research (Karabulut et al., 2014).

Radiolabelled Compounds for Receptor Imaging

Research by Hamill et al. (1996) developed radiolabelled compounds, including [11C] N-[[4'[(2-ethyl-5,7-dimethyl-3H- imidazo[4,5-b]pyridin-3-yl) methyl] [1,1'-biphenyl]-2-yl] sulfonyl]-4-methoxybenzamide, for angiotensin II, AT1 receptor imaging. These compounds, due to their potent and selective ligand properties for the AT1 receptor, hold promise for clinical applications in diagnosing and understanding cardiovascular diseases (Hamill et al., 1996).

Future Directions

The future directions for the study of “N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” could involve further experimental studies to determine its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .

properties

IUPAC Name

N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-6-3-4-9-17(13)18(22)20-11-16-12-21(19(23)25-16)14-7-5-8-15(10-14)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAOCWZRSJSETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide

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